2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-sulfonamide
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Overview
Description
2,5-DIMETHYL-N-[2-(4-MORPHOLINYL)ETHYL]-3-THIOPHENESULFONAMIDE is a complex organic compound that features a thiophene ring substituted with dimethyl groups and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-N-[2-(4-MORPHOLINYL)ETHYL]-3-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. One common route includes the sulfonation of a thiophene derivative followed by the introduction of the morpholine group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid, followed by the introduction of the morpholine group under high-pressure conditions. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-N-[2-(4-MORPHOLINYL)ETHYL]-3-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The morpholine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2,5-DIMETHYL-N-[2-(4-MORPHOLINYL)ETHYL]-3-THIOPHENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-N-[2-(4-MORPHOLINYL)ETHYL]-3-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The morpholine group can interact with biological receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-[2-(4-morpholinyl)ethyl]-1-propanamine
- 4-ethoxy-2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
Uniqueness
2,5-DIMETHYL-N-[2-(4-MORPHOLINYL)ETHYL]-3-THIOPHENESULFONAMIDE is unique due to its specific substitution pattern on the thiophene ring and the presence of the morpholine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H20N2O3S2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
2,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C12H20N2O3S2/c1-10-9-12(11(2)18-10)19(15,16)13-3-4-14-5-7-17-8-6-14/h9,13H,3-8H2,1-2H3 |
InChI Key |
VIICYSKLEJKRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NCCN2CCOCC2 |
Origin of Product |
United States |
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